molecular formula C16H25N5O4S B5574615 (4aS,7aR)-1-(1-ethyl-5-methylpyrazole-4-carbonyl)-N,N-dimethyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide

(4aS,7aR)-1-(1-ethyl-5-methylpyrazole-4-carbonyl)-N,N-dimethyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide

Cat. No.: B5574615
M. Wt: 383.5 g/mol
InChI Key: KAIXDMOEBRUUPM-UONOGXRCSA-N
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Description

The compound “(4aS,7aR)-1-(1-ethyl-5-methylpyrazole-4-carbonyl)-N,N-dimethyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide” is a complex organic molecule that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a thieno[3,4-b]pyrazine core, which is a fused bicyclic system containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(4aS,7aR)-1-(1-ethyl-5-methylpyrazole-4-carbonyl)-N,N-dimethyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide” typically involves multiple steps, including the formation of the thieno[3,4-b]pyrazine core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Thieno[3,4-b]pyrazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of the pyrazole and carboxamide groups through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing functional groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce the compound.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halides (e.g., NaCl, KBr) and nucleophiles (e.g., NH₃, RNH₂) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it may be investigated for its potential as a bioactive molecule, such as an enzyme inhibitor or receptor agonist/antagonist.

Medicine

In medicine, the compound could be explored for its therapeutic potential, including its use as a drug candidate for treating various diseases.

Industry

In industry, it may be utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules to exert its effects. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,4-b]pyrazine Derivatives: Compounds with similar core structures but different functional groups.

    Pyrazole Derivatives: Compounds containing the pyrazole ring system.

    Carboxamide Derivatives: Compounds with carboxamide functional groups.

Uniqueness

The uniqueness of “(4aS,7aR)-1-(1-ethyl-5-methylpyrazole-4-carbonyl)-N,N-dimethyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide” lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.

Properties

IUPAC Name

(4aS,7aR)-1-(1-ethyl-5-methylpyrazole-4-carbonyl)-N,N-dimethyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O4S/c1-5-21-11(2)12(8-17-21)15(22)19-6-7-20(16(23)18(3)4)14-10-26(24,25)9-13(14)19/h8,13-14H,5-7,9-10H2,1-4H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIXDMOEBRUUPM-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(=O)N2CCN(C3C2CS(=O)(=O)C3)C(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)C(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)C(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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